molecular formula C11H13N3O3S B11008847 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B11008847
M. Wt: 267.31 g/mol
InChI Key: AJOOQPHMAWWMMR-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazole Ring: This involves the cyclization of thioamide and α-haloketone precursors.

    Coupling of the Rings: The oxazole and thiazole rings are then coupled through a propanamide linker using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions may target the oxazole or thiazole rings, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole and thiazole rings.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide linker.

    3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide linker.

Uniqueness

The uniqueness of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of oxazole and thiazole rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H13N3O3S/c1-7-6-18-11(12-7)13-9(15)4-3-8-5-10(16-2)14-17-8/h5-6H,3-4H2,1-2H3,(H,12,13,15)

InChI Key

AJOOQPHMAWWMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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